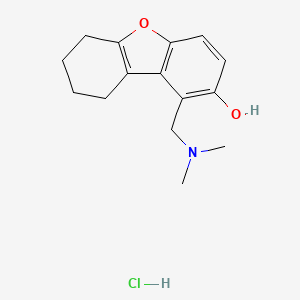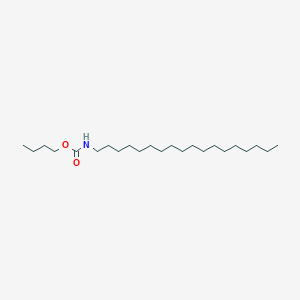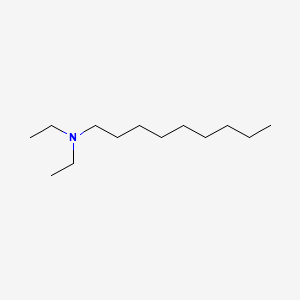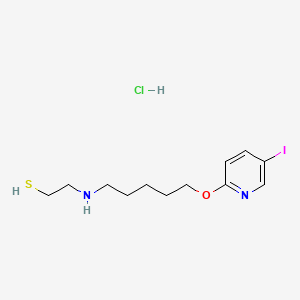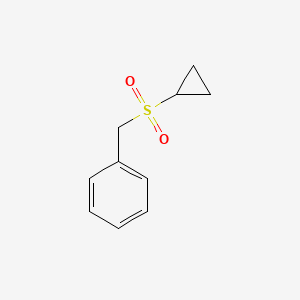
Cyclopropylsulfonylmethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylsulfonylmethylbenzene is an organic compound that features a cyclopropyl group, a sulfonyl group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropylsulfonylmethylbenzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylbenzene with a sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl group on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropylsulfonylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Cyclopropylsulfonylmethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclopropylsulfonylmethylbenzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more reactive under certain conditions.
Comparación Con Compuestos Similares
Cyclopropylsulfonylmethylbenzene can be compared with other sulfonyl-containing compounds, such as:
Methylsulfonylbenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Cyclopropylmethylbenzene: Lacks the sulfonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of the cyclopropyl and sulfonyl groups, which impart distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
51417-12-0 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
cyclopropylsulfonylmethylbenzene |
InChI |
InChI=1S/C10H12O2S/c11-13(12,10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
WIPWCTNBWGHGLB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



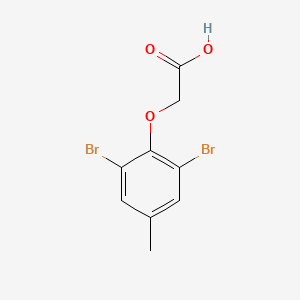

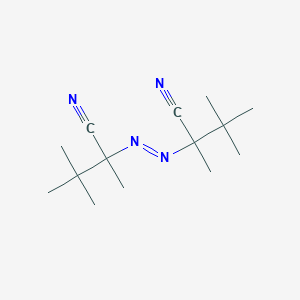
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)

